N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide typically involves a multi-step process. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the migration and proliferation of cancer cells by targeting the EGFR pathway . The compound’s structure allows it to interact with key enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Exhibits similar anticancer activity but with different molecular targets.
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Known for its antiproliferative activity against pancreatic cancer cells.
Uniqueness
N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide stands out due to its specific interaction with the EGFR pathway, making it a promising candidate for targeted cancer therapy
Properties
CAS No. |
88013-18-7 |
---|---|
Molecular Formula |
C15H16N4OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide |
InChI |
InChI=1S/C15H16N4OS/c1-3-9-18(11(2)20)15-17-19-10-13(16-14(19)21-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
UCPCXFUUDRCZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NN2C=C(N=C2S1)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.